Zidometacin is a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. It is structurally related to indomethacin and is classified as an indole derivative. Zidometacin operates by inhibiting cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins, leading to reduced inflammation and pain.
Zidometacin is synthesized from 1-(p-aminobenzoyl)-5-methoxy-2-methyl-3-indolylacetic acid, which is derived from various chemical precursors. Its chemical structure can be represented by the molecular formula and a molecular weight of 364.4 g/mol. The compound has been studied extensively for its pharmacological effects and potential applications in treating inflammatory conditions.
Zidometacin falls under the category of NSAIDs, specifically within the subclass of indole derivatives. It is known for its anti-inflammatory, analgesic, and antipyretic properties, making it useful in clinical settings for conditions such as osteoarthritis and rheumatoid arthritis.
The synthesis of zidometacin involves several key steps:
The industrial production of zidometacin follows similar synthetic routes but on a larger scale, emphasizing precise control over reaction conditions such as temperature and pH to ensure high yield and purity. The final product is obtained through crystallization and purification techniques.
Zidometacin's molecular structure can be represented as follows:
The compound exhibits specific spectral properties:
Zidometacin can undergo various chemical reactions:
Common reagents used in these reactions include:
Zidometacin exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, zidometacin reduces the production of prostaglandins, which are mediators of inflammation, pain, and fever. This mechanism is crucial for its therapeutic action against inflammatory diseases .
Zidometacin has been studied for various scientific uses:
Zidometacin (CAS Registry Number: 62851-43-8) emerged as a structural analog of the potent nonsteroidal anti-inflammatory drug (NSAID) indomethacin during efforts to refine prostaglandin-inhibiting therapeutics. Its development aligns with the broader exploration of indomethacin derivatives in the late 20th century, aimed at enhancing specificity or mechanistic utility. The systematic name 2-[1-(4-Azidobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid reflects its core modification: replacement of the indomethacin’s p-chlorobenzoyl group with a photoreactive p-azidobenzoyl moiety. Accepted synonyms include 1-(4-Azidobenzoyl)-5-methoxy-2-methylindole-3-acetic acid and the European Pharmacopoeia designation Zidometacinum. The "zido-" prefix denotes the critical azide functional group (–N₃), central to its research applications [2] [3] [8].
Table 1: Zidometacin Nomenclature and Identifiers
Category | Designation |
---|---|
IUPAC Name | 2-[1-(4-Azidobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid |
CAS Registry Number | 62851-43-8 |
Molecular Formula | C₁₉H₁₆N₄O₄ |
Synonyms | Zidometacina; Zidometacine; UNII-446VQG66LC; EINECS 263-740-5 |
SMILES | N+=[N-] |
Zidometacin belongs to the acetic acid derivative subclass of traditional NSAIDs, sharing core structural features with indomethacin:
Its defining modification is the azide (–N₃) group para-substituted on the benzoyl ring. This substitution shifts it from a purely therapeutic agent to a mechanistic probe. Unlike COX-2 selective inhibitors (e.g., celecoxib) or propionic acid derivatives (e.g., ibuprofen), zidometacin retains non-selective COX inhibition potential typical of early acetic acid NSAIDs like indomethacin and sulindac. The azide group introduces photoreactivity, enabling covalent binding studies inaccessible with the parent compound [5] [7] [8].
Table 2: Structural Classification of Zidometacin vs. Representative NSAIDs
NSAID Subclass | Prototype Drug | Core Pharmacophore | Zidometacin’s Structural Divergence |
---|---|---|---|
Acetic Acid Derivatives | Indomethacin | Aryl-CO-N(Indole)-CH₂COOH | p-Azidobenzoyl vs. p-Chlorobenzoyl at N1 |
Propionic Acid Derivatives | Ibuprofen | Aryl-CH(CH₃)COOH | Indole-acetic acid core (divergent) |
COX-2 Selective Inhibitors | Celecoxib | Pyrazole-SO₂NH₂ or Sulfonamide | Non-selective acetic acid backbone |
Zidometacin was engineered to address three primary research objectives:
Mechanistic Elucidation of NSAID Targets: The photoreactive azide enables photoaffinity labeling. Upon UV irradiation, the azide generates a highly reactive nitrene capable of forming covalent bonds with proximal amino acid residues in COX enzymes or other macromolecular targets. This allows precise mapping of drug-enzyme interaction sites, complementing crystallographic data [8].
Probing Beyond COX Inhibition: Indomethacin exhibits additional biological effects (e.g., modulating cannabinoid receptors, nitric oxide pathways, viral replication). Zidometacin serves as a tool to investigate whether these arise from COX inhibition or involve distinct targets. For example, studies using zidometacin could clarify indomethacin’s unique efficacy in certain headaches (e.g., hemicrania continua) potentially linked to non-COX mechanisms like cerebral vasoconstriction [5] [7].
Molecular Scaffold for Targeted Therapeutics: The azide group offers a handle for bioorthogonal chemistry (e.g., Click reactions). This facilitates the synthesis of activity-based probes (ABPs) or targeted conjugates. For instance, linking zidometacin to fluorescent tags or carrier molecules could enable tissue-specific delivery or real-time visualization of NSAID distribution and target engagement, potentially mitigating systemic side effects associated with classical NSAIDs [8].
Its significance lies primarily in basic pharmacology research rather than clinical application. By functioning as a "molecular spy," zidometacin helps dissect the complex actions of indomethacin, guiding the rational design of next-generation anti-inflammatories with improved specificity or reduced off-target effects [5] [8].
Table 3: Research Applications and Significance of Zidometacin
Research Objective | Method Enabled by Zidometacin | Outcome/Insight |
---|---|---|
Identification of NSAID Binding Sites | Photoaffinity Labeling + Mass Spectrometry | Mapping indomethacin interaction residues on COX enzymes |
Validation of Non-COX Targets | Target Trapping and Isolation | Confirming/probing indomethacin binding to CB1 receptors |
Cellular Distribution Studies | Fluorescent/Affinity Tag Conjugation | Visualizing NSAID accumulation in specific cell types |
Structure-Activity Relationship (SAR) | Analog Synthesis via Azide Chemistry | Optimizing indomethacin scaffold for selectivity |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0